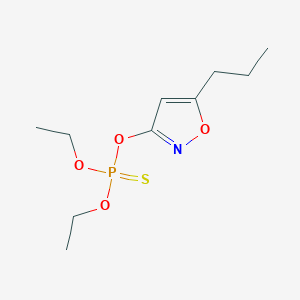
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate
Descripción general
Descripción
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various research fields. TAO is a derivative of cellulose and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications, including as a coating material for drug delivery systems, as a precursor for the synthesis of other compounds, and as a model compound for studying the behavior of cellulose derivatives. This compound has also been used in the development of biosensors for the detection of glucose and other analytes.
Mecanismo De Acción
The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is not well understood, but it is believed to involve the hydrolysis of the acetyl groups in this compound by enzymes, such as esterases, to release acetic acid and the parent compound, cellulose. The released acetic acid can then be metabolized by the body or excreted.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not expected to have significant physiological effects. However, studies have shown that this compound can be metabolized by enzymes in the body, leading to the release of acetic acid. This can have implications for the use of this compound in drug delivery systems, as the release of acetic acid can affect the pH of the surrounding environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, this compound can be challenging to purify, and its use in experiments may be limited by the availability of enzymes that can catalyze its hydrolysis.
Direcciones Futuras
There are several future directions for research on (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, including the development of new synthesis methods, the use of this compound in the development of drug delivery systems, and the study of the behavior of this compound in different environments. Additionally, the use of this compound in the development of biosensors for the detection of other analytes, such as cholesterol and lactate, is an area of active research.
Métodos De Síntesis
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized using different methods, including the reaction of cellulose with acetic anhydride and acetic acid in the presence of a catalyst, such as sulfuric acid. The reaction leads to the formation of this compound, which can be purified using various techniques, such as column chromatography. Other methods of synthesis include the use of enzymes, such as acetyltransferases, to catalyze the reaction between cellulose and acetic anhydride.
Propiedades
IUPAC Name |
(3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281021 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-07-5, 16750-06-4 | |
| Record name | NSC50805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)



![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)




